2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide
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Overview
Description
AZ11657312 (salt free) is a synthetic organic compound that acts as an antagonist of the purinergic receptor 2X, ligand-gated ion channel 7 (P2X7). This receptor is implicated in the molecular mechanisms underlying pain and inflammation, as its activation leads to the release of proinflammatory cytokines such as interleukin-1, tumor necrosis factor-alpha, and interleukin-6 . AZ11657312 has been investigated as a potential anti-inflammatory treatment for conditions such as chronic obstructive pulmonary disease, Crohn’s disease, and osteo- and rheumatoid arthritis .
Chemical Reactions Analysis
AZ11657312 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AZ11657312 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X7 receptor and its role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as chronic obstructive pulmonary disease, Crohn’s disease, and arthritis
Mechanism of Action
AZ11657312 exerts its effects by antagonizing the P2X7 receptor, a ligand-gated ion channel. This receptor is involved in the release of proinflammatory cytokines, and its inhibition by AZ11657312 leads to a reduction in inflammation and pain. The molecular targets and pathways involved include the inhibition of interleukin-1, tumor necrosis factor-alpha, and interleukin-6 release .
Comparison with Similar Compounds
AZ11657312 is unique in its potent antagonistic activity against the P2X7 receptor. Similar compounds include other P2X7 receptor antagonists, such as:
A-438079: Another P2X7 receptor antagonist with similar anti-inflammatory properties.
JNJ-47965567: A compound that also targets the P2X7 receptor and is investigated for its potential therapeutic applications.
GSK1482160: A P2X7 receptor antagonist with comparable pharmacological effects
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C26H35N3O3 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C26H35N3O3/c1-16-2-3-20(25(31)29-14-21-12-27-13-22(15-29)32-21)7-23(16)28-24(30)11-26-8-17-4-18(9-26)6-19(5-17)10-26/h2-3,7,17-19,21-22,27H,4-6,8-15H2,1H3,(H,28,30) |
InChI Key |
XYNNEMHCLNODBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ11657312 ; AZ 11657312; AZ-11657312. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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